molecular formula C9H12BrN B6354577 1-(4-Bromo-3-methylphenyl)ethan-1-amine CAS No. 105321-46-8

1-(4-Bromo-3-methylphenyl)ethan-1-amine

Cat. No.: B6354577
CAS No.: 105321-46-8
M. Wt: 214.10 g/mol
InChI Key: GPDLQTSXVDZBBN-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12BrN. It is a pale-yellow to yellow-brown liquid and is known for its applications in various fields such as chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-methylphenyl)ethan-1-amine typically involves the bromination of 3-methylacetophenone followed by reductive amination. The reaction conditions often include the use of bromine and a reducing agent such as sodium borohydride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and reductive amination processes, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-methylphenyl)ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones, while substitution reactions may produce various substituted amines .

Scientific Research Applications

1-(4-Bromo-3-methylphenyl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methylphenyl)ethan-1-amine involves its interaction with molecular targets and pathways. The bromine atom and the amine group play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromine and methyl groups provides distinct properties compared to other similar compounds .

Properties

IUPAC Name

1-(4-bromo-3-methylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDLQTSXVDZBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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